2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide
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Overview
Description
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- The chemical reactions involved in the synthesis of related quinazoline derivatives have been extensively studied. For example, the reaction of 3-aminoquinoline-2,4-diones with thiourea or potassium thiocyanate to yield novel dihydro-thioxoimidazoquinazolinones demonstrates the chemical versatility of these compounds (Mrkvička, Lyčka, Rudolf, & Klásek, 2010).
Biological Activity and Pharmacological Potential :
- Several studies have focused on the antitumor, antihypertensive, and alpha-adrenoceptor antagonist properties of quinazoline derivatives. For instance, a study reported the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as potent and selective alpha 1-adrenoceptor antagonists with antihypertensive effects (Chern et al., 1993).
- The antitumor activities of various quinazolinone analogues have been evaluated, revealing significant broad-spectrum antitumor activity in some derivatives (Al-Suwaidan et al., 2016).
Radiochemical Applications :
- A study on the radioiodination and biodistribution of benzoquinazoline derivatives in tumor-bearing mice highlighted the potential use of these compounds in developing radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).
Antimicrobial Activity :
- Research on quinoline derivatives containing an azole nucleus indicated that some synthesized compounds showed good to moderate antimicrobial activity against a variety of microorganisms, suggesting their potential as antibacterial and antifungal agents (Özyanik et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These are key enzymes involved in cellular signaling networks, with PI3K playing a crucial role in cell proliferation, survival, differentiation, and migration, and HDAC contributing to epigenetic modifications .
Mode of Action
This compound acts as a dual inhibitor, interacting with both PI3K and HDAC . By inhibiting PI3K, it disrupts the generation of 3′-phosphoinositides that activate a variety of cellular targets important for cell proliferation and survival . The inhibition of HDAC, on the other hand, induces multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which is often aberrantly activated in many disease states, including cancer . By inhibiting PI3K, it disrupts the activation of downstream effectors like the serine–threonine kinase AKT . Concurrently, the inhibition of HDAC leads to changes in gene expression and disturbs cellular homeostasis .
Pharmacokinetics
The development of pi3k inhibitors from novel compound classes like this one is expected to lead to differential pharmacological and pharmacokinetic profiles .
Result of Action
The compound exhibits potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that it may have potential therapeutic applications in the treatment of cancer.
properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18(26(33)29-17-20-11-8-12-21(15-20)35-2)36-28-31-23-14-7-6-13-22(23)25-30-24(27(34)32(25)28)16-19-9-4-3-5-10-19/h3-15,18,24H,16-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPTVJSZBUQUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide |
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